molecular formula C23H25NO3 B7854415 (2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate

(2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate

Cat. No.: B7854415
M. Wt: 363.4 g/mol
InChI Key: UBCWJTRYKMSZFM-SDXDJHTJSA-N
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Description

(2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a propoxyphenyl group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Propoxyphenyl Intermediate: The initial step involves the preparation of 4-propoxybenzaldehyde from 4-hydroxybenzaldehyde through an etherification reaction using propyl bromide in the presence of a base such as potassium carbonate.

    Knoevenagel Condensation: The 4-propoxybenzaldehyde is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base like piperidine to form the (Z)-2-cyano-3-(4-propoxyphenyl)acrylonitrile intermediate.

    Friedel-Crafts Alkylation: The final step involves the Friedel-Crafts alkylation of the intermediate with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The aromatic rings and tert-butyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-tert-butylphenyl) (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
  • (2-tert-butylphenyl) (Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate
  • (2-tert-butylphenyl) (Z)-2-cyano-3-(4-butoxyphenyl)prop-2-enoate

Uniqueness

(2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkoxy groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-5-14-26-19-12-10-17(11-13-19)15-18(16-24)22(25)27-21-9-7-6-8-20(21)23(2,3)4/h6-13,15H,5,14H2,1-4H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCWJTRYKMSZFM-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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